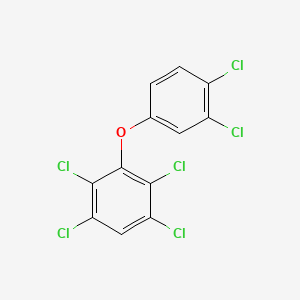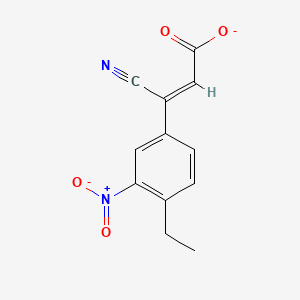
(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate is an organic compound characterized by its cyano and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-ethyl-3-nitrobenzaldehyde and malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and scalability. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines or alcohols, solvents like dimethylformamide.
Major Products Formed
Oxidation: 3-amino-3-(4-ethyl-3-nitrophenyl)prop-2-enoate.
Reduction: 3-(4-ethyl-3-nitrophenyl)prop-2-enamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic chemistry, (Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for the development of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to create new drug candidates with therapeutic properties.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(E)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
3-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enoate: A similar compound with a methyl group instead of an ethyl group.
3-cyano-3-(4-ethyl-3-aminophenyl)prop-2-enoate: A derivative where the nitro group is replaced by an amino group.
Uniqueness
(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate is unique due to its specific spatial configuration (Z-isomer) and the presence of both cyano and nitro functional groups
特性
分子式 |
C12H9N2O4- |
|---|---|
分子量 |
245.21 g/mol |
IUPAC名 |
(Z)-3-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H10N2O4/c1-2-8-3-4-9(5-11(8)14(17)18)10(7-13)6-12(15)16/h3-6H,2H2,1H3,(H,15,16)/p-1/b10-6+ |
InChIキー |
XMHMQLXUPVUQGZ-UXBLZVDNSA-M |
異性体SMILES |
CCC1=C(C=C(C=C1)/C(=C/C(=O)[O-])/C#N)[N+](=O)[O-] |
正規SMILES |
CCC1=C(C=C(C=C1)C(=CC(=O)[O-])C#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


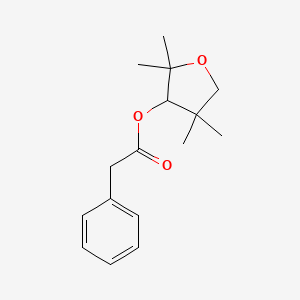


![Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B13739847.png)
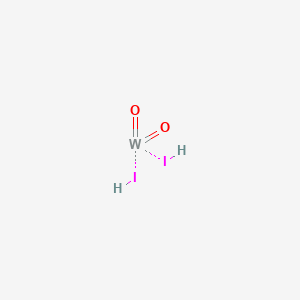

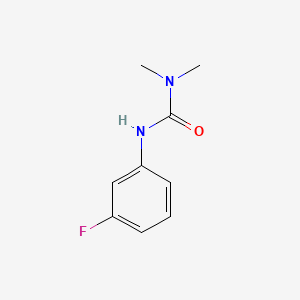
![diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13739871.png)
![6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13739873.png)
![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)
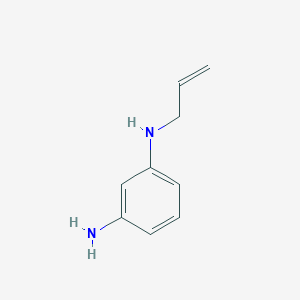

![[4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)
